(1-methyl-1H-indazol-4-yl)boronic acid
Overview
Description
“(1-methyl-1H-indazol-4-yl)boronic acid” is a chemical compound with the molecular formula C8H9BN2O2 . It is also known by several other names such as 1-methylindazole-4-boronic acid, 1-methyl-1h-indazole-4-boronic acid, 1-methylindazol-4-boronic acid, and 1-methyl-1h-indazol-4-ylboronic acid .
Synthesis Analysis
The synthesis of “(1-methyl-1H-indazol-4-yl)boronic acid” and similar compounds often involves Suzuki–Miyaura cross-coupling reactions . This reaction is widely used in the field of organic chemistry for the formation of carbon-carbon bonds . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular weight of “(1-methyl-1H-indazol-4-yl)boronic acid” is approximately 175.98 g/mol . The InChI code for this compound is 1S/C8H9BN2O2/c1-5-2-3-7-6 (4-10-11-7)8 (5)9 (12)13/h2-4,12-13H,1H3, (H,10,11) .Chemical Reactions Analysis
“(1-methyl-1H-indazol-4-yl)boronic acid” can be used as a reagent in various chemical reactions. For instance, it has been used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
“(1-methyl-1H-indazol-4-yl)boronic acid” is a solid compound . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Cancer Treatment
(1-Methyl-1H-indazol-4-yl)boronic acid is used as a reagent in the synthesis of compounds for cancer therapy. It’s involved in the preparation of MK-2461 analogs as inhibitors of c-Met kinase , pyridinyl benzonaphthyridinones as mTOR inhibitors , and other novel compounds targeting various pathways in cancer cells.
Modulation of Enzyme Activity
This compound is also utilized in the creation of novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase , which is an enzyme implicated in several diseases, including cancer.
Neurological Disorders
It serves as a precursor for the synthesis of diazabicycloheptanes, which affect α7 neurinal nicotinic receptors . These receptors are involved in various neurological functions and disorders.
Anti-inflammatory and Analgesic Applications
Indazole derivatives, synthesized using similar compounds, have shown good anti-inflammatory activity in rats and analgesic activity in mice .
Secretase Modulation
The compound is used to prepare aminothiazoles as γ-secretase modulators . γ-Secretase plays a role in the development of Alzheimer’s disease, making this an area of significant research interest.
JAK2 Inhibition
It’s involved in the synthesis of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for therapy against myeloproliferative disorders .
TGF-β1 and A Signaling Inhibition
The compound is used for preparing pyridine derivatives that inhibit TGF-β1 and active A signaling , pathways involved in various cellular processes including cancer progression.
Kinase Inhibition
It’s used for the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors . Kinases are enzymes that play crucial roles in cell signaling and are targets for drug development in several diseases.
Safety and Hazards
“(1-methyl-1H-indazol-4-yl)boronic acid” is harmful if swallowed and may cause respiratory irritation . It also causes skin irritation and serious eye damage . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Future Directions
The future directions for “(1-methyl-1H-indazol-4-yl)boronic acid” and similar compounds could involve further exploration of their potential therapeutic applications. Given the broad range of biological activities exhibited by imidazole-containing compounds , there is potential for the development of new drugs that can overcome current public health problems .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Biochemical Pathways
Boronic acids are known to play a role in various chemical reactions, including suzuki-miyaura cross-coupling . This reaction is widely used in organic synthesis, suggesting that 1-Methylindazole-4-boronic acid could potentially affect a variety of biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 17608 , which suggests it may have favorable absorption and distribution properties
Result of Action
Indole derivatives, which share a similar structure to 1-methylindazole-4-boronic acid, are known to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including 1-Methylindazole-4-boronic acid. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of the compound . For instance, the compound is recommended to be stored at 0-8°C , suggesting that it may be sensitive to temperature.
properties
IUPAC Name |
(1-methylindazol-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-8-4-2-3-7(9(12)13)6(8)5-10-11/h2-5,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHELJMJCXYIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NN(C2=CC=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656766 | |
Record name | (1-Methyl-1H-indazol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1001907-60-3 | |
Record name | B-(1-Methyl-1H-indazol-4-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Methyl-1H-indazol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-indazole-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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